Propyl 2-hydroxy-6-methylisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-hydroxy-6-methylisonicotinate is a chemical compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . It is a derivative of isonicotinic acid and is used primarily in research settings. This compound is known for its unique structure, which includes a propyl ester group, a hydroxyl group, and a methyl group attached to the isonicotinic acid core.
Preparation Methods
The synthesis of Propyl 2-hydroxy-6-methylisonicotinate typically involves esterification reactions. One common method includes the reaction of 2-hydroxy-6-methylisonicotinic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Propyl 2-hydroxy-6-methylisonicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propyl 2-hydroxy-6-methylisonicotinate is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propyl 2-hydroxy-6-methylisonicotinate involves its interaction with specific molecular targets. The hydroxyl and ester groups play crucial roles in its reactivity and binding to target molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activities, depending on the context of its application .
Comparison with Similar Compounds
Propyl 2-hydroxy-6-methylisonicotinate can be compared with other similar compounds such as:
- Methyl 2-hydroxy-6-methylisonicotinate
- Ethyl 2-hydroxy-6-methylisonicotinate
- Butyl 2-hydroxy-6-methylisonicotinate
These compounds share a similar core structure but differ in the length and nature of the ester group. The uniqueness of this compound lies in its specific ester group, which influences its physical and chemical properties, making it suitable for particular applications .
Properties
CAS No. |
40975-42-6 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
propyl 2-methyl-6-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-3-4-14-10(13)8-5-7(2)11-9(12)6-8/h5-6H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
JXVAWCDXLDAUAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC(=O)NC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.